2-(Naphthalen-1-YL)pyrene
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Overview
Description
2-(Naphthalen-1-YL)pyrene is an organic compound that belongs to the class of polycyclic aromatic hydrocarbons It consists of a pyrene core with a naphthalene moiety attached at the 1-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Naphthalen-1-YL)pyrene typically involves the use of Suzuki cross-coupling reactions. One common method starts with the preparation of a naphthalene-containing dibromo compound, which is then reacted with a pyrene-based boronic ester in the presence of a palladium catalyst. The reaction is carried out in a solvent such as toluene under reflux conditions .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
2-(Naphthalen-1-YL)pyrene undergoes various types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can occur at the aromatic rings, often using reagents like halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
2-(Naphthalen-1-YL)pyrene has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its interactions with biological macromolecules and potential as a fluorescent probe.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic materials.
Mechanism of Action
The mechanism of action of 2-(Naphthalen-1-YL)pyrene involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets through various non-covalent interactions, including hydrogen bonding, van der Waals forces, and π-π stacking. These interactions can modulate the activity of the target molecules and influence biological pathways .
Comparison with Similar Compounds
Similar Compounds
- 9-(Naphthalen-1-YL)-10-(4-(Naphthalen-2-YL)phenyl)anthracene
- 1-(4-(10-(Naphthalen-1-YL)anthracen-9-YL)phenyl)dibenzo[b,d]furan
- 2-(4-(10-Phenylanthracen-9-YL)phenyl)dibenzo[b,d]furan
Uniqueness
2-(Naphthalen-1-YL)pyrene is unique due to its specific structural arrangement, which imparts distinct electronic and photophysical properties. This makes it particularly valuable in applications such as OLEDs, where efficient light emission and stability are crucial.
Properties
CAS No. |
23801-24-3 |
---|---|
Molecular Formula |
C26H16 |
Molecular Weight |
328.4 g/mol |
IUPAC Name |
2-naphthalen-1-ylpyrene |
InChI |
InChI=1S/C26H16/c1-2-9-23-17(5-1)6-4-10-24(23)22-15-20-13-11-18-7-3-8-19-12-14-21(16-22)26(20)25(18)19/h1-16H |
InChI Key |
PXOKSJGQCWLUDR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C3=CC4=C5C(=C3)C=CC6=C5C(=CC=C6)C=C4 |
Origin of Product |
United States |
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